molecular formula C13H19NO2S B2581237 1-methanesulfonyl-3-phenylazepane CAS No. 1705176-79-9

1-methanesulfonyl-3-phenylazepane

Cat. No.: B2581237
CAS No.: 1705176-79-9
M. Wt: 253.36
InChI Key: ZQJOYZZTKMFMKC-UHFFFAOYSA-N
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Description

1-methanesulfonyl-3-phenylazepane: is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound features a methanesulfonyl group attached to the nitrogen atom and a phenyl group attached to the third carbon atom of the azepane ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-3-phenylazepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane. For example, the reaction of 1,6-dibromohexane with ammonia can yield azepane.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction. For instance, the reaction of azepane with phenylmagnesium bromide (Grignard reagent) can yield 3-phenylazepane.

    Sulfonylation: The final step involves the introduction of the methanesulfonyl group. This can be achieved by reacting 3-phenylazepane with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-3-phenylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the azepane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the azepane ring or the phenyl group.

Scientific Research Applications

1-methanesulfonyl-3-phenylazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential pharmacological properties make it of interest in medicinal chemistry. It may be explored for its potential as a therapeutic agent or as a lead compound in drug development.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-phenylazepane: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    1-methanesulfonylazepane: Lacks the phenyl group, which may affect its chemical and biological properties.

    1-methanesulfonyl-3-methylazepane: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.

Uniqueness

1-methanesulfonyl-3-phenylazepane is unique due to the presence of both the methanesulfonyl and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methylsulfonyl-3-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-17(15,16)14-10-6-5-9-13(11-14)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJOYZZTKMFMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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